molecular formula C20H19ClN6O2 B10919254 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919254
M. Wt: 410.9 g/mol
InChI Key: OPZYGQYNROEJLO-UHFFFAOYSA-N
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Description

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-4-fluoro-pyrazol-5-yl-benzamide
  • N-4-chloro-pyrazol-5-yl-benzamide

Uniqueness

N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and safety profile.

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H19ClN6O2/c1-11-17(21)18(25-26(11)2)24-20(28)14-9-16(12-5-7-13(29-4)8-6-12)23-19-15(14)10-22-27(19)3/h5-10H,1-4H3,(H,24,25,28)

InChI Key

OPZYGQYNROEJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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